A Technical Guide to the Chemical Profile of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Versatile Fluorinated Building Block
A Technical Guide to the Chemical Profile of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol: A Versatile Fluorinated Building Block
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol (CAS No. 1314977-20-2). As a specialized chemical intermediate, this compound merges three critical pharmacophores: the biologically active 2-aminothiazole core, the property-modulating trifluoromethyl group, and a versatile hydroxymethyl functional handle. While detailed literature on this specific molecule is emerging, this guide synthesizes data from close structural analogues and established chemical principles to provide a robust profile for researchers, chemists, and drug development professionals. We will explore its predicted physicochemical and spectroscopic properties, outline a plausible synthetic route based on the Hantzsch thiazole synthesis, detail its reactivity and derivatization potential, and discuss its applications as a scaffold in medicinal chemistry.
Introduction: The Convergence of Three Pharmacophoric Motifs
The field of medicinal chemistry is driven by the rational design of molecules that can effectively interact with biological targets. The 2-aminothiazole scaffold is a cornerstone of this field, recognized as a "privileged" structure due to its presence in numerous approved drugs and clinical candidates.[1] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen-bonding capabilities, enabling it to serve as a versatile pharmacophore in compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2]
The strategic introduction of fluorine into drug candidates has become a dominant strategy for optimizing molecular properties.[3] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved cell permeability and target binding affinity.[3]
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol represents a highly valuable building block by strategically combining the 2-aminothiazole core with a C4-trifluoromethyl group and a C5-hydroxymethyl (-CH₂OH) group. This latter group provides a crucial reactive handle for further chemical modification, allowing for the construction of more complex molecules through oxidation, esterification, or conversion to a leaving group. This guide serves to elucidate the chemical character of this potent intermediate, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physicochemical Properties
The key physicochemical data for (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol are summarized in the table below.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 1314977-20-2 | [4] |
| Molecular Formula | C₅H₅F₃N₂OS | Calculated |
| Molecular Weight | 214.17 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Based on analogues like 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is a solid.[5] |
| Melting Point | Predicted: >45 °C | The related compound 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine has a melting point of 45 - 48 °C.[6] The thiazole structure may have a higher melting point due to different crystal packing. |
| Solubility | Predicted: Soluble in DMSO, methanol, ethanol; sparingly soluble in water. | Common for polar organic molecules with hydrogen bonding capabilities. |
| pKa (Predicted) | Amine (NH₂): ~3-4; Alcohol (OH): ~15-16 | The electron-withdrawing thiazole ring and -CF₃ group will decrease the basicity of the 2-amino group compared to a simple alkylamine. |
Predicted Spectroscopic Data
A full spectroscopic characterization is essential for confirming the identity and purity of the compound. Below are the expected spectral features.
-
¹H NMR (in DMSO-d₆):
-
δ ~7.5-8.0 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.
-
δ ~5.0-5.5 ppm (t, 1H): Triplet for the hydroxyl (-OH) proton, coupled to the adjacent methylene group.
-
δ ~4.6 ppm (d, 2H): Doublet for the methylene (-CH₂) protons.
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~170 ppm: C2 (carbon bearing the amino group).
-
δ ~145 ppm (q): C4 (carbon bearing the trifluoromethyl group, showing quartet splitting due to C-F coupling).
-
δ ~122 ppm (q): -CF₃ carbon (quartet with a large J-coupling constant).
-
δ ~118 ppm: C5 (carbon bearing the hydroxymethyl group).
-
δ ~55 ppm: -CH₂OH carbon.
-
-
¹⁹F NMR (in DMSO-d₆):
-
δ ~ -65 ppm (s): A sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
-
Infrared (IR) Spectroscopy (ATR):
-
3400-3200 cm⁻¹: N-H stretching of the primary amine.
-
3300-3200 cm⁻¹ (broad): O-H stretching of the alcohol.
-
1640 cm⁻¹: C=N stretching of the thiazole ring.
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1250-1050 cm⁻¹: Strong C-F stretching bands.
-
-
Mass Spectrometry (EI):
-
m/z 214: Molecular ion (M⁺).
-
m/z 197: Loss of -OH.
-
m/z 183: Loss of -CH₂OH.
-
Synthesis and Manufacturing Pathway
The most logical and widely used method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[7] This method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the 2-aminothiazole core.[7]
Proposed Synthetic Route
The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol would proceed by reacting thiourea with a suitable α-haloketone precursor, specifically a 3-halo derivative of 1,1,1-trifluoro-4-hydroxybutan-2-one.
Caption: Proposed Hantzsch synthesis pathway.
Experimental Protocol (General Methodology)
This protocol describes a generalized procedure adaptable for the synthesis. The choice of halide (chloro or bromo) in the precursor and the reaction conditions may require optimization.
Objective: To synthesize (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol.
Materials:
-
Thiourea (1.0 eq)
-
3-Bromo-1,1,1-trifluoro-4-hydroxybutan-2-one (1.0 eq)
-
Ethanol (or Isopropanol), as solvent
-
Sodium Bicarbonate (for workup)
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and the α-bromoketone precursor (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 5-10 mL per gram of thiourea) to the flask.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Rationale: The elevated temperature facilitates the nucleophilic attack of the thiourea sulfur onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromide salt formed during the reaction until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Rationale: The brine wash removes residual water and inorganic salts from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Caption: A streamlined experimental workflow for the synthesis.
Chemical Reactivity and Derivatization
The true value of this compound lies in its potential for derivatization, enabled by the distinct reactivity of its three key functional groups.
Caption: Key derivatization pathways for the title compound.
Reactions at the 2-Amino Group
The primary amine at the C2 position is a versatile nucleophile and a key site for modification.
-
Sulfonylation: The amine readily reacts with various sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. This is a common strategy for introducing moieties that can target specific enzyme pockets.[8]
-
Acylation: Reaction with acid chlorides or anhydrides yields the corresponding amides. This can be used to install linkers or other functional groups.[9]
-
Alkylation: While possible, direct alkylation can be challenging to control and may lead to mixtures of mono- and di-alkylated products.
Reactions at the 5-Hydroxymethyl Group
The primary alcohol is a crucial handle for extending the molecular framework.
-
Oxidation: The hydroxymethyl group can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, will produce the carboxylic acid, a known and useful analogue.[5]
-
Conversion to a Leaving Group: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol into a highly reactive halomethyl group (-CH₂Cl or -CH₂Br). This intermediate is an excellent electrophile for substitution reactions with nucleophiles (e.g., azides, cyanides, thiols).
-
Esterification and Etherification: Standard protocols can be used to form esters or ethers, providing another avenue for linking the scaffold to other molecular fragments.
Applications in Drug Discovery
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is not an end-product but a strategic starting material. Its derivatives are of significant interest in:
-
Kinase Inhibition: The 2-aminothiazole scaffold is a well-known hinge-binder in many kinase inhibitors. Derivatization of the amino and hydroxymethyl groups allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity.
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[1] This scaffold can be used to generate new libraries of potential antimicrobial agents.
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the amino and hydroxyl groups makes this molecule an ideal starting point for building combinatorial libraries to screen for a wide range of biological activities.
Safety and Handling
As a laboratory chemical, (2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol should be handled with appropriate care. Based on data from structurally similar compounds, the following precautions are advised:
-
Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin exposure.[6]
-
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation.[6]
-
Incompatibilities: Avoid contact with strong acids, acid chlorides, and strong oxidizing agents.
-
Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol is a potent and versatile chemical building block with significant potential in the fields of medicinal chemistry and materials science. By combining the proven biological relevance of the 2-aminothiazole scaffold with the beneficial properties of a trifluoromethyl group and the synthetic versatility of a hydroxymethyl handle, it offers researchers a powerful tool for the design and synthesis of novel, high-value compounds. This guide provides the foundational chemical knowledge required to effectively utilize this intermediate in research and development programs.
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